molecular formula C9H4Cl3N3O2 B11773875 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11773875
M. Wt: 292.5 g/mol
InChI Key: NZGKKLIYBOAMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1779119-79-7) is a halogenated triazole-carboxylic acid derivative with the molecular formula C₉H₄Cl₃N₃O₂ and a molecular weight of 292.5 g/mol . Its structure features a 1,2,3-triazole ring substituted with chlorine at position 5, a 2,4-dichlorophenyl group at position 2, and a carboxylic acid group at position 2.

Properties

Molecular Formula

C9H4Cl3N3O2

Molecular Weight

292.5 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H4Cl3N3O2/c10-4-1-2-6(5(11)3-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17)

InChI Key

NZGKKLIYBOAMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride (POCl3) to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorine atoms can enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

Key properties include:

  • Purity : ≥95% (HPLC)
  • Storage : Long-term storage at -20°C under inert conditions

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole-carboxylic acids, which exhibit diverse bioactivities depending on substituents. Below is a detailed comparison with analogous derivatives:

Compound Name & CAS Molecular Formula Substituents (Positions) Key Properties/Bioactivity References
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (1779119-79-7) C₉H₄Cl₃N₃O₂ Cl (5), 2,4-Cl₂Ph (2), COOH (4) Potential pesticide/antimicrobial activity
5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (1708250-31-0) C₉H₅Cl₂N₄O₂ NH₂ (5), 2,5-Cl₂Ph (2), COOH (4) Enhanced solubility; uncharacterized bioactivity
1-(4-Chloro-2-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (1094411-41-2) C₁₀H₇ClFN₃O₂ F/Cl-Ph (2), CH₃ (5), COOH (4) Improved metabolic stability; antifungal studies
2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (81022-34-6) C₁₀H₈ClN₃O₂ 4-ClPh (2), CH₃ (5), COOH (4) Herbicidal activity; lower Cl content reduces toxicity
5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (334017-80-0) C₁₁H₇ClN₂O₂S ClPh (5), CH₃ (2), COOH (4) Broad-spectrum antimicrobial activity

Structural and Functional Group Analysis

  • Carboxylic Acid Group : The COOH moiety enables hydrogen bonding and salt formation, critical for solubility and interaction with biological targets. Derivatives lacking this group (e.g., esterified analogs) show reduced activity .
  • Phenyl Ring Variations: Replacing 2,4-dichlorophenyl with mono-halogenated or fluorinated phenyl groups (e.g., 4-Cl-2-F-Ph in ) alters steric and electronic profiles, affecting target specificity.

Biological Activity

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

1. Synthesis of the Compound

The synthesis of 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate precursors through methods such as cycloaddition reactions. The triazole ring system is formed by the reaction of azides with terminal alkynes or other suitable reactants under controlled conditions.

General Synthetic Route

  • Starting Materials : 2,4-dichlorophenyl derivatives and appropriate azides.
  • Reaction Conditions : Commonly performed in polar solvents like DMF or DMSO at elevated temperatures.
  • Purification : The product is purified using recrystallization or chromatography.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid against various human cancer cell lines.

Cell Line GI50 (nM) Mechanism of Action
MDA-MB-435 (Breast)<10Tubulin inhibition via colchicine binding
OVCAR-3 (Ovarian)<10Induction of apoptosis
A498 (Renal)<10Cell cycle arrest

The compound exhibited potent growth inhibition across multiple cancer types with GI50 values consistently below 10 nM, indicating strong anticancer activity.

In silico docking studies suggest that 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid interacts with the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: In Vitro Evaluation

A study conducted on a panel of 60 human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The most potent analogs were further investigated for their ability to induce apoptosis through caspase activation assays.

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models showed that treatment with 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid resulted in substantial tumor regression compared to control groups. Histological analysis revealed increased apoptotic cells within treated tumors.

4. Conclusion

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid represents a promising candidate for further development as an anticancer therapeutic agent. Its potent biological activity against various cancer cell lines and well-characterized mechanism of action positions it favorably for future clinical exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.